6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID

Vue d'ensemble

Description

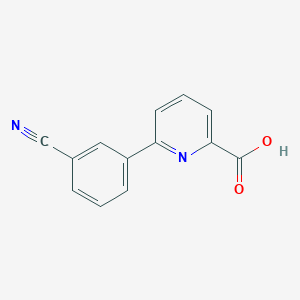

6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID is an organic compound with the molecular formula C13H8N2O2. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the pyridine ring.

Mécanisme D'action

Target of Action

The primary target of 6-(3-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Cyanophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

6-(3-Cyanophenyl)picolinic acid is synthesized via the kynurenine pathway , a metabolic pathway that leads to the production of nicotinamide adenine dinucleotide (NAD) from tryptophan . The kynurenine pathway has been implicated in the pathogenesis of a range of neuro-inflammatory diseases .

Pharmacokinetics

It’s known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis .

Result of Action

The binding of 6-(3-Cyanophenyl)picolinic acid to ZFPs results in the inhibition of their function . This has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Analyse Biochimique

Biochemical Properties

It is known that picolinic acid, a related compound, plays a role in the metabolism of the essential amino acid tryptophan . It is also involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

A novel decarboxylase, PicC, has been identified that is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid, a related compound, into 2,5-dihydroxypyridine . This suggests that 6-(3-Cyanophenyl)picolinic acid may also interact with enzymes and other biomolecules in a similar manner.

Dosage Effects in Animal Models

Picolinic acid, a related compound, has been shown to exhibit promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models . The dosage effects of 6-(3-Cyanophenyl)picolinic acid in animal models have not been studied.

Metabolic Pathways

6-(3-Cyanophenyl)picolinic acid is likely involved in the metabolism of the essential amino acid tryptophan, similar to picolinic acid . It is also likely involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base to form 3-cyanocinnamic acid, which is then cyclized to form the pyridine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylates, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Cyanopyridine-3-carboxylic acid: Similar structure but with the cyano group attached to the pyridine ring instead of the phenyl ring.

5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: Another derivative with a carboxylic acid group on the phenyl ring.

Uniqueness

6-(3-CYANOPHENYL)PYRIDINE-2-CARBOXYLIC ACID is unique due to the specific positioning of the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Activité Biologique

6-(3-Cyanophenyl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted at the second position with a carboxylic acid group and at the sixth position with a 3-cyanophenyl moiety. This molecular structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and material science.

- Molecular Formula : C12H9N1O2

- Molecular Weight : 220.20 g/mol

- Functional Groups : Carboxylic acid, cyano group

The presence of the cyano and carboxylic acid functional groups enhances the compound's potential as a ligand for metal ions, which could lead to novel applications in catalysis and material synthesis.

Anticancer Properties

Research has indicated that derivatives of pyridine carboxylic acids, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A study involving metal complexes of pyridine carboxylic acids demonstrated that certain complexes exhibited IC50 values indicating moderate to high anticancer activity against human tumor cell lines. The best-performing complex had an IC50 value of 21.80 µg/mL against the SMMC-7721 cell line, suggesting that modifications in the ligand structure can enhance biological activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to interact with specific biological targets is crucial for its therapeutic applications. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, revealing insights into binding affinities and mechanisms of action.

Potential as a Drug Candidate

The unique structural features of this compound suggest its viability as a scaffold for drug development. The cyano group may enhance the compound's pharmacological properties, making it suitable for further studies aimed at developing new therapeutic agents for various diseases, including cancer and inflammatory conditions.

Structural Comparisons

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Pyridinecarboxylic acid | Pyridine ring with carboxylic acid | Basic structure without additional substitutions |

| 4-Pyridinecarboxylic acid | Pyridine ring with carboxylic acid at position four | Different position affects reactivity |

| 3-Cyanopyridine | Pyridine ring with a cyano group | Lacks carboxylic acid functionality |

| 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | Similar structure but different phenyl substitution | Potentially different biological activity |

The substitution pattern in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

6-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.